3-Chloro-L-tyrosine-13C6

描述

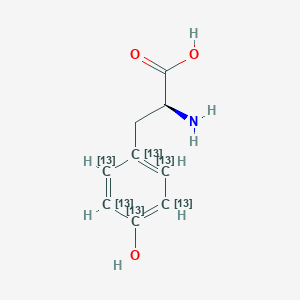

Structure

2D Structure

属性

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-HXCZJXEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20478520 | |

| Record name | L-4-Hydroxyphenyl-13C6-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201595-63-3 | |

| Record name | L-4-Hydroxyphenyl-13C6-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-L-tyrosine: A Definitive Biomarker for Myeloperoxidase-Driven Inflammation and Oxidative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloro-L-tyrosine (B556623) (3-Cl-Tyr) is a chlorinated amino acid derivative that has emerged as a highly specific and quantitative biomarker for inflammation and oxidative stress mediated by the enzyme myeloperoxidase (MPO).[1][2] MPO, primarily released by activated neutrophils during an inflammatory response, catalyzes the formation of hypochlorous acid (HOCl), a potent oxidizing agent.[3][4] The subsequent reaction of HOCl with tyrosine residues in proteins results in the formation of 3-Chloro-L-tyrosine.[5][6] Its presence and concentration in biological samples serve as a direct indicator of MPO activity and neutrophil-mediated oxidative damage.[5] This guide provides a comprehensive overview of 3-Chloro-L-tyrosine as a biomarker, including quantitative data across various disease states, detailed experimental protocols for its detection, and visual representations of its formation pathway and analytical workflow.

Quantitative Data Summary

Elevated levels of 3-Chloro-L-tyrosine have been documented in a range of pathological conditions, often correlating with disease severity.[5] The following table summarizes quantitative data from various studies, highlighting the significant differences in 3-Chloro-L-tyrosine levels between patient and control groups.

| Disease/Condition | Sample Type | Patient 3-Cl-Tyr Levels | Control 3-Cl-Tyr Levels | Fold Change/Difference | Reference |

| Atherosclerosis | LDL from Atherosclerotic Intima | Markedly Elevated | Circulating LDL | 30-fold higher | [5] |

| Atherosclerosis | Aortic Tissue | Elevated | Normal Aortic Intima | 6-fold higher | [5] |

| Chronic Kidney Disease | Plasma Proteins | 3.5 +/- 0.8 µmol/mol tyrosine | Undetectable | - | [5] |

| Chronic Lung Disease (Preterm Infants) | Tracheal Aspirate Proteins | Median 88 µmol/mol tyrosine | Median 49 µmol/mol tyrosine | 1.8-fold higher | [5][7] |

| Colorectal Cancer | Plasma | 1.20 ng/mL | 0.52 ng/mL | 2.3-fold higher | [8] |

| Chlorine Poisoning | Left Heart Blood (Autopsy) | 59.7 ng/mL | Not applicable | - | [9] |

Signaling Pathway: Formation of 3-Chloro-L-Tyrosine

The formation of 3-Chloro-L-tyrosine is a direct consequence of the innate immune response involving neutrophil activation.[1] Inflammatory stimuli trigger the degranulation of neutrophils, leading to the release of myeloperoxidase.[3] In the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), MPO catalyzes the production of hypochlorous acid (HOCl), which then chlorinates tyrosine residues on proteins to form 3-Chloro-L-tyrosine.[2][3]

Experimental Protocols

The accurate quantification of 3-Chloro-L-tyrosine is critical for its validation and use as a biomarker. Mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the most common and reliable techniques due to their high specificity and sensitivity.[5][10]

Sample Preparation Workflow

A general workflow for the preparation of biological samples for 3-Chloro-L-tyrosine analysis is outlined below. Specific steps may vary depending on the sample matrix.

Detailed Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust method for quantifying 3-Chloro-L-tyrosine, which requires a derivatization step to increase the analyte's volatility.[6][9]

-

Sample Preparation and Hydrolysis :

-

Purification :

-

The hydrolysate is purified using cation-exchange solid-phase extraction to isolate the amino acids.[9]

-

-

Derivatization :

-

GC-MS Analysis :

-

The derivatized sample is injected into the GC-MS system.

-

A temperature gradient program is employed to separate the derivatized analytes on a capillary column.[1]

-

The mass spectrometer is operated in electron ionization (EI) mode, and characteristic ions for the derivatized 3-Chloro-L-tyrosine are monitored for quantification.[1][3]

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high selectivity and sensitivity and can often be performed without derivatization.[10]

-

Sample Preparation :

-

Similar to the GC-MS protocol, proteins are precipitated and hydrolyzed.

-

The sample is then purified to remove interfering substances.

-

-

LC-MS/MS Analysis :

-

The prepared sample is injected into an LC-MS/MS system.[10]

-

Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution of a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a small amount of acid (e.g., formic acid).[10]

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for 3-Chloro-L-tyrosine.[10]

-

Clinical and Research Applications

The quantification of 3-Chloro-L-tyrosine has significant implications in various fields:

-

Biomarker of Inflammatory Diseases : Elevated levels are associated with cardiovascular diseases like atherosclerosis, colorectal cancer, and chronic lung disease, making it a valuable tool for assessing disease activity and the efficacy of anti-inflammatory therapies.[1][11]

-

Forensic Toxicology : It serves as a reliable biomarker for chlorine gas poisoning, and its presence in post-mortem samples can confirm exposure.[1][9]

-

Drug Development : As a specific marker of MPO activity, 3-Chloro-L-tyrosine is utilized in the development and evaluation of MPO inhibitors, a promising class of drugs for treating inflammatory diseases.[1]

-

Research Tool : It provides a specific means to investigate the role of neutrophil- and MPO-mediated oxidative stress in the pathogenesis of various diseases.[1]

Conclusion

3-Chloro-L-tyrosine has been established as a specific and reliable biomarker of myeloperoxidase-catalyzed oxidative stress.[1][5] Its quantification provides valuable insights into the role of neutrophilic inflammation in a wide range of diseases. The use of robust analytical methods like GC-MS and LC-MS/MS is essential for accurate and sensitive measurement, paving the way for its broader application in clinical diagnostics, forensic science, and the development of novel therapeutic interventions targeting inflammatory pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Chloro-L-Tyrosine | C9H10ClNO3 | CID 110992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Role of myeloperoxidase in inflammation and atherosclerosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 3-Chlorotyrosine as a marker of protein damage by myeloperoxidase in tracheal aspirates from preterm infants: association with adverse respiratory outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Determination of 3-chloro-l-tyrosine as a novel indicator of chlorine poisoning utilizing gas chromatography-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. caymanchem.com [caymanchem.com]

Biological significance of 3-chloro-L-tyrosine formation.

An In-depth Technical Guide on the Biological Significance of 3-chloro-L-tyrosine (B556623) Formation

Introduction

3-chloro-L-tyrosine (3-Cl-Tyr) is a chlorinated derivative of the amino acid L-tyrosine.[1] Initially identified in the mid-20th century, its profound biological significance has been increasingly recognized in recent decades.[1] It is now established as a specific and stable biomarker for protein oxidation mediated by the enzyme myeloperoxidase (MPO), a key component of the innate immune system and inflammatory processes.[1][2][3][4] This guide provides a comprehensive overview of the formation, biological relevance, and analytical methodologies for 3-Cl-Tyr, intended for researchers, scientists, and drug development professionals investigating oxidative stress and inflammation.

Biochemical Formation of 3-chloro-L-tyrosine

The formation of 3-Cl-Tyr is intrinsically linked to the inflammatory response, particularly the "respiratory burst" of phagocytic leukocytes like neutrophils.[1][2][5] Myeloperoxidase, a heme-containing enzyme released from the azurophilic granules of activated neutrophils, is the central catalyst in this pathway.[1][5] MPO is the only human enzyme known to generate hypochlorous acid (HOCl) at physiological concentrations of chloride, making 3-Cl-Tyr a unique footprint of its activity.[5][6][7][8]

The signaling pathway proceeds through several key steps:

-

Neutrophil Activation : In response to inflammatory stimuli such as pathogens or tissue damage, neutrophils are recruited and activated.[1][2]

-

Respiratory Burst : Activated neutrophils rapidly consume oxygen via the NADPH oxidase (NOX) enzyme complex.[2] NOX reduces molecular oxygen (O₂) to the superoxide (B77818) anion (O₂⁻).[1]

-

Hydrogen Peroxide Formation : Superoxide is converted to hydrogen peroxide (H₂O₂), either spontaneously or through catalysis by superoxide dismutase (SOD).[1]

-

Myeloperoxidase-Catalyzed Reaction : MPO, released into phagosomal compartments and the extracellular space, utilizes H₂O₂ and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[1][3][5][6]

-

Tyrosine Chlorination : HOCl readily reacts with the phenolic side chain of L-tyrosine residues, both free and within proteins, to form the stable end-product, 3-chloro-L-tyrosine.[1][2][3]

Biological Significance and Applications

The specificity of the MPO-HOCl-tyrosine reaction makes 3-Cl-Tyr an invaluable biomarker for a range of pathological conditions characterized by neutrophilic inflammation and MPO-catalyzed oxidative stress.[2][3][9]

-

Biomarker of Inflammatory Diseases : Elevated levels of 3-Cl-Tyr are associated with numerous inflammatory conditions.[1] In cardiovascular disease, 3-Cl-Tyr is markedly elevated in atherosclerotic lesions and in low-density lipoprotein (LDL) isolated from them, suggesting a role for MPO in atherogenesis.[6][10][11][12] Increased plasma concentrations have also been observed in patients with colorectal cancer.[2][4][10]

-

Forensic Toxicology : 3-Cl-Tyr serves as a reliable biomarker for exposure to chlorine gas, which can occur in industrial accidents, chemical warfare, or as a method of suicide.[1][10][13][14] Its detection in post-mortem blood samples can confirm chlorine poisoning.[1][13]

-

Drug Development : As a specific marker of MPO activity, 3-Cl-Tyr is a critical tool for the development and evaluation of MPO inhibitors.[1] These inhibitors are a promising therapeutic class for treating inflammatory diseases by targeting a key source of oxidative damage.[1]

-

Research Tool : Measurement of 3-Cl-Tyr provides a specific method to investigate the role of MPO-mediated oxidative stress in the pathogenesis of various diseases, helping to elucidate mechanisms of inflammatory tissue damage.[1]

Quantitative Data Presentation

The concentration of 3-Cl-Tyr in biological samples is a direct indicator of MPO activity and associated oxidative stress.

Table 1: Concentration of 3-chloro-L-tyrosine in Various Biological Samples and Conditions

| Sample Type | Condition | 3-chloro-L-tyrosine Concentration | Reference(s) |

|---|---|---|---|

| Plasma | Healthy Controls | 0.52 ng/mL | [2][4] |

| Plasma | Colorectal Cancer Patients | 1.20 ng/mL | [2][4] |

| Left Heart Blood | Chlorine Poisoning Autopsy | 59.7 ng/mL | [4][13][14] |

| LDL | Circulating (Healthy) | Baseline | [6] |

| LDL | Isolated from Atherosclerotic Intima | 30-fold higher than circulating LDL | [6] |

| Aortic Tissue | Normal Aortic Intima | Baseline | [6] |

| Aortic Tissue | Atherosclerotic Tissue | 6-fold higher than normal intima |[6] |

Table 2: Comparison of Primary Analytical Methods for 3-chloro-L-tyrosine Quantification

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Principle | Separation of volatile derivatives in the gas phase. | Separation of analytes in the liquid phase. |

| Derivatization | Mandatory (e.g., silylation) to increase volatility.[15] | Generally not required, allowing for higher throughput.[16] |

| Sensitivity | High sensitivity. | Generally offers higher sensitivity.[16] |

| Specificity | High specificity from mass detection. | Very high specificity from precursor-product ion monitoring (MRM).[17] |

| Quantification Range | e.g., 10–200 ng/mL.[13][15] | Can achieve very low limits of detection (e.g., 0.03 ng/mL).[4] |

| Primary Use Cases | Forensic toxicology, established clinical assays.[13] | Research, clinical studies requiring high sensitivity.[16][18] |

Experimental Protocols

Accurate quantification of 3-Cl-Tyr is crucial for its application as a biomarker. Mass spectrometry-based methods are the gold standard due to their high sensitivity and specificity.[19]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for analyzing 3-Cl-Tyr in blood, often used in forensic contexts.[13][14]

-

Sample Preparation :

-

To 100 µL of a blood sample, add an internal standard (e.g., a stable isotope-labeled 3-Cl-Tyr).[15]

-

Perform protein precipitation by adding a solvent like acetonitrile (B52724). Centrifuge to pellet the proteins.[13][15]

-

-

Purification :

-

Derivatization :

-

GC-MS Analysis :

-

Gas Chromatography : Inject the derivatized sample onto a capillary column (e.g., non-polar or mid-polar). Use a temperature program to separate the analytes.[1]

-

Mass Spectrometry : Operate the mass spectrometer in electron ionization (EI) or chemical ionization (CI) mode. Use selected ion monitoring (SIM) to detect and quantify the characteristic ions of the derivatized 3-Cl-Tyr and its internal standard.[1][3]

-

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a highly sensitive method for quantifying free 3-Cl-Tyr in plasma.[1]

-

Sample Preparation :

-

To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₆-labeled 3-Cl-Tyr).[1][11]

-

Add 10 µL of 0.2% trifluoroacetic acid (TFA) and vortex.[1][16]

-

Perform protein precipitation and extraction by adding 200 µL of acetone, incubating for 10 minutes, and centrifuging at high speed (e.g., 12,500 RPM for 5 minutes).[1][16]

-

Collect the supernatant for analysis. For protein-bound 3-Cl-Tyr, the protein pellet can be subjected to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) followed by purification.[17]

-

-

LC-MS/MS Analysis :

-

Liquid Chromatography : Inject the supernatant onto a reverse-phase C18 column.[1] Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B).[1][20]

-

Mass Spectrometry : Employ a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[1] Monitor the specific precursor-to-product ion transitions for 3-Cl-Tyr and its internal standard using Multiple Reaction Monitoring (MRM) for highly specific and sensitive quantification.[1][17]

-

Conclusion

3-chloro-L-tyrosine has transitioned from a chemical curiosity to a clinically and forensically relevant biomarker.[1] Its formation is a specific consequence of myeloperoxidase-catalyzed chlorination, providing a definitive signature of neutrophil-driven inflammation and oxidative stress.[3][5] The quantification of 3-Cl-Tyr in biological samples offers invaluable insights into the pathogenesis of inflammatory diseases like atherosclerosis and cancer, aids in the forensic diagnosis of chlorine poisoning, and serves as a crucial endpoint in the development of MPO-targeted therapeutics.[1][2][10] The continued refinement of sensitive analytical methods such as LC-MS/MS will further enhance its utility in both research and clinical settings.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Chloro-L-Tyrosine | C9H10ClNO3 | CID 110992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Chloro-L-Tyrosine | C9H10ClNO3 | CID 110992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ovid.com [ovid.com]

- 13. Determination of 3-chloro-l-tyrosine as a novel indicator of chlorine poisoning utilizing gas chromatography-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2024.sci-hub.st [2024.sci-hub.st]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. stacks.cdc.gov [stacks.cdc.gov]

The 3-Chloro-L-tyrosine Pathway: A Hallmark of Neutrophilic Inflammation and a Target for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophilic inflammation is a critical component of the innate immune response, yet its dysregulation contributes to the pathogenesis of numerous acute and chronic diseases. A key enzymatic player in this process is myeloperoxidase (MPO), which is released by activated neutrophils and generates potent reactive oxidants. One of the most specific and stable products of MPO activity is 3-chloro-L-tyrosine (3-Cl-Tyr), a modified amino acid formed from the chlorination of tyrosine residues by hypochlorous acid (HOCl). The presence of 3-Cl-Tyr serves as a unique molecular fingerprint of MPO-catalyzed oxidative stress and neutrophilic inflammation. This technical guide provides a comprehensive overview of the 3-chloro-L-tyrosine pathway, including its biochemical mechanism, its role as a validated clinical biomarker, and its implications for therapeutic intervention. We present quantitative data on 3-Cl-Tyr levels in various disease states, detailed experimental protocols for its detection and the assessment of MPO activity, and visual diagrams of the core signaling pathways and experimental workflows. This document is intended to be a valuable resource for researchers and drug development professionals investigating inflammatory diseases and targeting the MPO pathway for novel therapeutic strategies.

Introduction: The Nexus of Neutrophil Activation and Oxidative Damage

Neutrophils are the most abundant type of white blood cell and form the vanguard of the innate immune system's defense against pathogens.[1] Upon encountering inflammatory stimuli, neutrophils are activated and release the contents of their granules, including the heme enzyme myeloperoxidase (MPO).[1][2] MPO is a critical component of the host defense machinery, catalyzing the production of microbicidal agents.[2] The primary reaction driven by MPO is the utilization of hydrogen peroxide (H₂O₂) to oxidize chloride ions (Cl⁻), which are abundant in physiological fluids, to produce the potent oxidizing and chlorinating agent, hypochlorous acid (HOCl).[1][2]

HOCl is highly reactive and can modify a wide array of biological molecules, leading to cellular damage. A specific and stable byproduct of HOCl-mediated protein damage is the formation of 3-chloro-L-tyrosine.[2] The generation of 3-Cl-Tyr is considered a definitive biomarker of MPO activity, as MPO is the only known human enzyme capable of producing HOCl under physiological conditions.[2][3] Consequently, elevated levels of 3-Cl-Tyr in biological samples are a strong indicator of neutrophil-driven inflammation and associated oxidative stress.[4][5]

The Biochemical Pathway of 3-Chloro-L-tyrosine Formation

The formation of 3-chloro-L-tyrosine is a multi-step process initiated by the activation of neutrophils and culminating in the MPO-catalyzed modification of tyrosine residues.

The core enzymatic reaction is: H₂O₂ + Cl⁻ + H⁺ --(MPO)--> HOCl + H₂O[2]

This is followed by the non-enzymatic reaction of HOCl with tyrosine residues in proteins: Tyrosine + HOCl → 3-Chloro-L-tyrosine + H₂O

The detailed signaling cascade leading to 3-Cl-Tyr formation is as follows:

-

Neutrophil Activation: Pro-inflammatory stimuli, such as pathogens or tissue damage, trigger the activation of neutrophils.[6]

-

NADPH Oxidase (NOX) Assembly: The multi-subunit enzyme NADPH oxidase assembles on the phagosomal or plasma membrane.[6]

-

Superoxide (B77818) Production: NOX catalyzes the reduction of molecular oxygen (O₂) to superoxide anion (O₂⁻), using NADPH as an electron donor.[6]

-

Hydrogen Peroxide Formation: Superoxide dismutates to hydrogen peroxide (H₂O₂), either spontaneously or catalyzed by superoxide dismutase (SOD).[6]

-

MPO Release: Activated neutrophils degranulate, releasing MPO from their azurophilic granules into the phagolysosome and the extracellular space.[1][2]

-

Hypochlorous Acid Generation: MPO utilizes H₂O₂ and Cl⁻ to produce hypochlorous acid (HOCl).[1][2]

-

Tyrosine Chlorination: HOCl reacts with the phenolic ring of tyrosine residues in proteins to form the stable product, 3-chloro-L-tyrosine.[2]

It has also been proposed that chlorine gas (Cl₂), which exists in equilibrium with HOCl, may be the direct chlorinating agent for free L-tyrosine.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. JCI - Human neutrophils employ chlorine gas as an oxidant during phagocytosis. [jci.org]

A Technical Guide to the Synthesis and Purification of 3-Chloro-L-tyrosine Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-Chloro-L-tyrosine (B556623), a halogenated amino acid derivative with significant applications in biomedical research and drug development. This document details established experimental methodologies, summarizes key quantitative data, and provides visual workflows to facilitate the production of high-purity 3-Chloro-L-tyrosine standards.

Introduction

3-Chloro-L-tyrosine is a derivative of the essential amino acid L-tyrosine, featuring a chlorine atom at the third position of the phenolic ring.[1] This modification imparts unique chemical and biological properties, making it a valuable tool in various scientific disciplines. It serves as a critical biomarker for myeloperoxidase-catalyzed oxidation and has been implicated in inflammatory processes and chlorine gas exposure.[1][2] In the realm of drug development, its structural similarity to endogenous tyrosine allows for its incorporation into novel peptides and small molecule therapeutics, potentially altering their pharmacological profiles.[3][4]

This guide will focus on the practical aspects of synthesizing and purifying 3-Chloro-L-tyrosine to a high degree of purity, suitable for use as an analytical standard.

Synthesis of 3-Chloro-L-tyrosine

The primary and most common method for synthesizing 3-Chloro-L-tyrosine is through the direct electrophilic chlorination of L-tyrosine. An alternative, regioselective enzymatic approach is also available.

Direct Chlorination using N-Chlorosuccinimide (NCS)

This method involves the reaction of L-tyrosine with N-chlorosuccinimide (NCS), where the electron-rich aromatic ring of tyrosine undergoes electrophilic substitution. The reaction is typically carried out in a suitable solvent, such as methanol (B129727), and results in the formation of 3-Chloro-L-tyrosine.[1]

Experimental Protocol: Direct Chlorination

-

Materials:

-

L-Tyrosine

-

N-Chlorosuccinimide (NCS)

-

Methanol (reagent grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

-

-

Procedure:

-

Dissolution: Dissolve L-Tyrosine in methanol within a round-bottom flask equipped with a magnetic stirrer.

-

Chlorination: Cool the solution in an ice bath. Add N-Chlorosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution over 30 minutes, ensuring the temperature is maintained below 5°C.[1]

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an eluent system such as n-butanol:acetic acid:water (4:1:1).[1]

-

Quenching and Neutralization: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Re-dissolve the residue in a minimal amount of dilute hydrochloric acid.[1]

-

Precipitation: Adjust the pH of the solution to the isoelectric point of 3-Chloro-L-tyrosine (approximately pH 5-6) using a dilute sodium hydroxide solution. This will cause the product to precipitate out of the solution.[1]

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid with cold distilled water, followed by a small amount of cold ethanol (B145695) to remove residual impurities.[1]

-

Drying: Dry the product under a vacuum to obtain crude 3-Chloro-L-tyrosine.[1]

-

Enzymatic Synthesis

A regioselective and efficient alternative for the synthesis of 3-Chloro-L-tyrosine utilizes a recombinant tyrosine phenol-lyase.[5]

Experimental Protocol: Enzymatic Synthesis

-

Materials:

-

3-Chlorophenol

-

Sodium pyruvate

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Recombinant tyrosine phenol (B47542) lyase M379V from Citrobacter freundii

-

Phosphate (B84403) buffer

-

-

Procedure:

-

Prepare an aqueous phosphate buffer solution.

-

Dissolve 3-Chlorophenol, sodium pyruvate, and ammonium chloride in the phosphate buffer.

-

Add the recombinant tyrosine phenol lyase M379V to the reaction mixture.

-

Incubate the reaction at 21°C for 24 hours.

-

Monitor the reaction progress using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

-

Upon completion, purify the 3-Chloro-L-tyrosine from the reaction mixture using standard chromatographic techniques.[5]

-

Purification of 3-Chloro-L-tyrosine

Purification of the crude product is a critical step to achieve the high purity required for an analytical standard. The two primary methods for purifying 3-Chloro-L-tyrosine are recrystallization and flash column chromatography.[1]

Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at varying temperatures.

Experimental Protocol: Recrystallization

-

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For 3-Chloro-L-tyrosine, aqueous solutions or mixtures of alcohol and water are potential candidates.[1]

-

Procedure:

-

Dissolution: Dissolve the crude 3-Chloro-L-tyrosine in a minimal amount of hot solvent (e.g., hot water or an ethanol/water mixture) in an Erlenmeyer flask.[1]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath will promote crystallization.[1]

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[1]

-

Drying: Dry the purified crystals under a vacuum.[1]

-

Purification by Flash Column Chromatography

Flash column chromatography is a technique that uses a stationary phase (typically silica (B1680970) gel) and a mobile phase (eluent) to separate compounds based on their polarity.

Experimental Protocol: Flash Column Chromatography

-

Stationary Phase: Silica gel is a common choice.

-

Mobile Phase (Eluent): A solvent system that provides good separation of 3-Chloro-L-tyrosine from its impurities on a TLC plate should be used. A common starting point for amino acids is a mixture of n-butanol, acetic acid, and water. A gradient elution from a less polar to a more polar solvent system may be necessary.[1]

-

Procedure:

-

Column Packing: Prepare a silica gel column using the chosen eluent system.

-

Sample Loading: Dissolve the crude 3-Chloro-L-tyrosine in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Pass the mobile phase through the column under pressure, collecting fractions.

-

Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Chloro-L-tyrosine.

-

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of 3-Chloro-L-tyrosine.

Table 1: Synthesis and Purification Data

| Parameter | Method | Typical Value | Reference |

| Synthesis Yield | Enzymatic Synthesis | ~50% | [5] |

| Peptide Coupling Efficiency | Fmoc-SPPS | >98% | [3] |

| Crude Peptide Purity (HPLC) | Fmoc-SPPS | 50-80% | [3] |

| Purified Peptide Purity (HPLC) | Fmoc-SPPS | >95% | [3] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 215.63 g/mol | |

| Melting Point | 249 °C | |

| Optical Activity | [α]24/D −2°, c = 1 in 1 M HCl | |

| Isoelectric Point (pI) | ~5.5-6.0 | [1][6] |

| Solubility in PBS (pH 7.2) | ~1 mg/mL | [7] |

Mandatory Visualization

The following diagrams illustrate the workflows for the synthesis and purification of 3-Chloro-L-tyrosine.

Caption: Workflow for the synthesis of 3-Chloro-L-tyrosine.

Caption: General workflow for the purification of 3-Chloro-L-tyrosine.

Conclusion

This technical guide outlines reliable and reproducible methodologies for the synthesis and purification of 3-Chloro-L-tyrosine. The direct chlorination of L-tyrosine using N-chlorosuccinimide provides an efficient synthetic route, and subsequent purification by either recrystallization or flash column chromatography can yield a product of high purity suitable for demanding research and development applications. The provided protocols and data serve as a valuable resource for scientists and professionals in the fields of chemistry and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Determination of 3-chloro-l-tyrosine as a novel indicator of chlorine poisoning utilizing gas chromatography-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Commercial Availability and Technical Applications of 3-Chloro-L-tyrosine-¹³C₆: A Guide for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability and technical applications of 3-Chloro-L-tyrosine-¹³C₆. This isotopically labeled compound is a critical tool for the accurate quantification of 3-Chloro-L-tyrosine, a specific biomarker for myeloperoxidase-catalyzed oxidative stress implicated in a range of inflammatory diseases.

Commercial Availability

3-Chloro-L-tyrosine-¹³C₆ is available from several specialized chemical suppliers. The product is typically offered with high isotopic and chemical purity, making it suitable for use as an internal standard in sensitive analytical methodologies such as mass spectrometry. Below is a summary of commercially available options:

| Supplier | Catalog Number | Isotopic Purity | Chemical Purity | Molecular Formula | Unlabeled CAS |

| Cambridge Isotope Laboratories | CLM-7103 | 99% (ring-¹³C₆) | >95% | ¹³C₆C₃H₁₀ClNO₃ | 7423-93-0 |

| Creative Peptides | L-Iso-0161 | Not Specified | >95% | ¹³C₆C₃H₁₀ClNO₃ | Not Specified |

| Eurisotop (Distributor for CIL) | CLM-7103 | 99% (ring-¹³C₆) | >95% | ¹³C₆C₃H₁₀ClNO₃ | 7423-93-0 |

| MedChemExpress | HY-W041171S | Not Specified | >98% (unlabeled) | ¹³C₆C₃H₁₀ClNO₃ | 7423-93-0 |

| BIOZOL (Distributor for MCE) | HY-W041171S | Not Specified | Not Specified | Not Specified | Not Specified |

The Role of 3-Chloro-L-tyrosine in Inflammatory Pathways

3-Chloro-L-tyrosine is formed in the body through the action of the enzyme myeloperoxidase (MPO), which is primarily found in neutrophils.[1] During inflammation, activated neutrophils release MPO, which catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl).[1] HOCl is a potent oxidizing and chlorinating agent that can react with the tyrosine residues of proteins to form 3-Chloro-L-tyrosine.[1] The presence of 3-Chloro-L-tyrosine in biological samples is therefore a specific indicator of MPO activity and the associated inflammatory processes.[2]

Myeloperoxidase-catalyzed formation of 3-Chloro-L-tyrosine.

Experimental Protocols

The use of 3-Chloro-L-tyrosine-¹³C₆ as an internal standard is crucial for the accurate quantification of its unlabeled counterpart in biological matrices, correcting for sample loss during preparation and variations in instrument response.[3][4] Below are generalized experimental protocols for the analysis of 3-Chloro-L-tyrosine in biological samples using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation from Plasma/Serum

This protocol is adapted from methodologies for the analysis of chlorinated tyrosines in blood products.[5][6]

-

Aliquoting and Spiking: To 100 µL of plasma or serum, add a known amount of 3-Chloro-L-tyrosine-¹³C₆ internal standard solution.[7]

-

Protein Digestion: Add pronase to the sample to digest proteins and release the 3-Chloro-L-tyrosine residues. Incubate at 37°C.[8]

-

Protein Precipitation: Precipitate the remaining proteins by adding a solvent such as acetone (B3395972) or acetonitrile.[7] Vortex and centrifuge the mixture.

-

Solid-Phase Extraction (SPE): The supernatant is subjected to SPE for cleanup and concentration of the analyte.[5]

-

Solvent Evaporation and Reconstitution: The eluate from the SPE is dried down under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.[8]

LC-MS/MS Analysis

The following are typical parameters for LC-MS/MS analysis, which may require optimization for specific instrumentation.[6][8][9]

-

Liquid Chromatography (LC):

-

Column: A C18 or porous graphitic carbon reversed-phase column is commonly used.[8][9]

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically employed.[8][9]

-

Flow Rate: Maintained at a constant rate suitable for the column dimensions.

-

-

Tandem Mass Spectrometry (MS/MS):

General workflow for the quantification of 3-Chloro-L-tyrosine.

This guide highlights the commercial sources and key technical considerations for the use of 3-Chloro-L-tyrosine-¹³C₆. Researchers are encouraged to consult the specific product documentation from suppliers and the cited literature for detailed protocols and safety information.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. foodriskmanagement.com [foodriskmanagement.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. stacks.cdc.gov [stacks.cdc.gov]

Technical Guide: 3-Chloro-L-tyrosine-13C6 Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and purity data for 3-Chloro-L-tyrosine-13C6. It includes a compilation of quantitative data from various suppliers, detailed experimental protocols for its analysis, and visualizations of key processes. This document is intended to serve as a valuable resource for researchers utilizing this compound in their work, particularly in applications such as metabolic research, proteomics, and as an internal standard for mass spectrometry.[1][2][3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from various commercial suppliers. This information is crucial for assessing the quality and suitability of the compound for specific research applications.

Table 1: Purity and Isotopic Labeling Specifications

| Supplier/Source | Catalog Number | Chemical Purity | Isotopic Purity (ring-13C6) |

| Cambridge Isotope Laboratories | CLM-7103 | 95% | 99% |

| Eurisotop | CLM-7103-0.01 | 98% | 99% |

| Creative Peptides | L-Iso-0161 | 95% | Not Specified |

| MedChemExpress | HY-W041171S | 97.6% | Not Specified |

Note: The chemical purity values may be determined by different analytical methods depending on the supplier.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₃*¹³C₆H₁₀ClNO₃ | Cambridge Isotope Laboratories[2], Eurisotop[4], Creative Peptides[5] |

| Molecular Weight | 221.59 g/mol | Cambridge Isotope Laboratories[2] |

| Unlabeled CAS Number | 7423-93-0 | Cambridge Isotope Laboratories[2], Eurisotop[4], Creative Peptides[5] |

| Appearance | White to off-white solid | MedChemExpress[6] |

Experimental Protocols

The determination of purity and the analysis of 3-Chloro-L-tyrosine (B556623) in biological matrices often involve sophisticated analytical techniques. Below are detailed methodologies based on established protocols.

Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary method for confirming the structure and assessing the purity of isotopically labeled compounds.

-

Sample Preparation : A precise amount of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition : ¹H NMR spectra are acquired to confirm the chemical structure and identify any proton-containing impurities. The purity is often determined by comparing the integral of the analyte's signals to those of a certified internal standard of known concentration.

-

Data Analysis : The purity is calculated based on the relative integrals of the signals corresponding to 3-Chloro-L-tyrosine and any observed impurities. For this compound, ¹³C NMR can also be used to confirm the position and extent of isotopic labeling.

Analysis in Biological Samples by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying 3-Chloro-L-tyrosine in complex biological samples.[7]

-

Sample Preparation :

-

Protein Precipitation : Proteins are removed from the biological matrix (e.g., plasma, serum) by adding a precipitating agent like acetonitrile (B52724) or methanol.

-

Solid-Phase Extraction (SPE) : The supernatant is further purified using a cation-exchange SPE cartridge to isolate the analyte and remove interfering substances.[7][8]

-

Elution and Reconstitution : The analyte is eluted from the SPE cartridge and the eluent is evaporated to dryness. The residue is then reconstituted in a solvent compatible with the LC mobile phase, such as 0.1% formic acid in water.[7]

-

-

LC System :

-

Column : A reverse-phase column, such as an ODS-HG-3 (2 x 50 mm), is typically used for separation.[7]

-

Mobile Phase : A gradient elution is employed using two mobile phases:

-

Flow Rate : A typical flow rate is in the range of 200-400 µL/min.

-

-

MS System :

-

Ionization : Electrospray ionization (ESI) in positive mode is commonly used.[7]

-

Detection : A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transitions : The transition of m/z 216.0 → 135.1 is monitored for 3-Chloro-L-Tyrosine.[7] A corresponding transition for the 13C6-labeled internal standard would be monitored for quantification.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of 3-Chloro-L-tyrosine, which requires derivatization to increase its volatility.[8]

-

Sample Preparation and Derivatization :

-

Purification : Similar to LC-MS/MS, samples are purified using protein precipitation and SPE.[8]

-

Derivatization : The purified sample is dried, and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) is added. The mixture is heated to ensure complete derivatization of the analyte.[7][8]

-

-

GC-MS System :

-

Gas Chromatograph : Equipped with a suitable capillary column for the separation of the derivatized analyte.

-

Mass Spectrometer : A mass spectrometer is used as the detector.

-

-

Data Analysis : The derivatized 3-Chloro-L-tyrosine is identified based on its retention time and mass spectrum. Quantification is achieved by comparing the peak area of the analyte to that of a derivatized internal standard.

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the analysis and biological context of 3-Chloro-L-tyrosine.

Caption: Workflow for a typical Certificate of Analysis.

Caption: Myeloperoxidase-catalyzed formation of 3-Chlorotyrosine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3-chloro-L-Tyrosine (ring-¹³Câ, 99%) CP 95% - Cambridge Isotope Laboratories, CLM-7103-0.01 [isotope.com]

- 3. 3-Chloro-L-tyrosine (ring-¹³Câ, 99%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. 3-CHLORO-L-TYROSINE | Eurisotop [eurisotop.com]

- 5. 3-CHLORO-L-TYROSINE (RING-13C6) 95%+ PURE, Creative Peptides L-Iso-0161 - Creative Peptides [creative-peptides.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Determination of 3-chloro-l-tyrosine as a novel indicator of chlorine poisoning utilizing gas chromatography-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oxidative Modification of Proteins: A Technical Guide to Markers, Mechanisms, and Methods in Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

The irreversible oxidative modification of proteins is a key feature of cellular damage in a broad spectrum of human diseases. Under conditions of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the cellular antioxidant defense mechanisms leads to the damage of cellular macromolecules, including proteins.[1][2] These modifications can alter protein structure and function, leading to downstream consequences such as enzyme inactivation, perturbed signaling cascades, and the formation of protein aggregates.[3] Consequently, the detection and quantification of oxidized proteins have become critical for understanding disease pathogenesis and for the identification of novel therapeutic targets and biomarkers.[1][4]

This technical guide provides an in-depth overview of the most widely studied markers of protein oxidation—protein carbonyls, 3-nitrotyrosine (B3424624), and methionine sulfoxide (B87167)—in the context of disease. It details the methodologies for their detection and quantification, summarizes key quantitative findings in various pathologies, and illustrates the underlying signaling pathways and experimental workflows.

Key Protein Oxidation Markers in Disease

Protein Carbonyls

Protein carbonylation is a common, irreversible oxidative modification that serves as a hallmark of severe oxidative protein damage.[5][6] Carbonyl groups (aldehydes and ketones) are introduced into proteins through several mechanisms, including the direct oxidation of amino acid side chains (proline, arginine, lysine, and threonine) and the adduction of reactive carbonyl species derived from lipid peroxidation or glycation.[5] An increase in protein carbonyl levels is associated with aging and a number of pathological conditions.[3]

3-Nitrotyrosine

The formation of 3-nitrotyrosine (3-NT) is an indicator of nitrosative stress, resulting from the reaction of tyrosine residues with reactive nitrogen species such as peroxynitrite.[7][8] Peroxynitrite is formed from the rapid reaction of nitric oxide (NO•) with superoxide (B77818) radicals (O₂•⁻).[8] The presence of 3-NT in tissues can lead to alterations in protein structure and function, potentially affecting signaling pathways that are regulated by tyrosine phosphorylation.[3] Elevated levels of 3-NT have been implicated in neurodegenerative diseases, cardiovascular disorders, and inflammation.[3][7]

Methionine Sulfoxide

Methionine is one of the amino acids most susceptible to oxidation by ROS, readily forming methionine sulfoxide (MetO).[9][10] This oxidation can be reversed by the action of methionine sulfoxide reductases (MsrA and MsrB), which stereospecifically reduce the two diastereomers of MetO back to methionine.[9][10][11] The Msr system plays a crucial role in antioxidant defense and the repair of oxidatively damaged proteins.[10][12] Dysfunction of the Msr system has been linked to aging and the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[9][11][13]

Quantitative Data on Protein Oxidation Markers in Disease

The following tables summarize representative quantitative data on the levels of key protein oxidation markers in various diseases compared to control subjects. It is important to note that values can vary significantly between studies due to differences in analytical methods, sample types, and patient cohorts.

Table 1: Protein Carbonyl Levels in Disease

| Disease | Sample Type | Method | Patient (nmol/mg protein) | Control (nmol/mg protein) | Fold Change | Reference |

| Alzheimer's Disease | Brain Tissue (Hippocampus) | DNPH Assay | 4.8 ± 0.6 | 2.1 ± 0.3 | ~2.3 | [3] |

| Parkinson's Disease | Substantia Nigra | DNPH Assay | 3.5 ± 0.4 | 1.9 ± 0.2 | ~1.8 | [13] |

| Type 2 Diabetes | Plasma | ELISA | 6.2 ± 1.1 | 3.1 ± 0.5 | ~2.0 | [5] |

| Chronic Renal Failure | Plasma | Spectrophotometry | 8.5 ± 1.5 | 3.0 ± 0.4 | ~2.8 | [5] |

Table 2: 3-Nitrotyrosine Levels in Disease

| Disease | Sample Type | Method | Patient (pmol/mg protein) | Control (pmol/mg protein) | Fold Change | Reference |

| Alzheimer's Disease | Brain Tissue (Cortex) | LC-MS/MS | 12.3 ± 2.5 | 3.5 ± 0.8 | ~3.5 | [7] |

| Atherosclerosis | Aortic Tissue | GC-MS | 25.6 ± 5.1 | 5.2 ± 1.2 | ~4.9 | [8] |

| Sepsis | Plasma | HPLC-ECD | 9.8 ± 2.1 | 2.1 ± 0.6 | ~4.7 | [14] |

Table 3: Methionine Sulfoxide Levels in Disease

| Disease | Sample Type | Method | Patient (% of total methionine) | Control (% of total methionine) | Fold Change | Reference |

| Alzheimer's Disease | Brain Tissue | Mass Spectrometry | 1.5 ± 0.3 | 0.4 ± 0.1 | ~3.8 | [6] |

| Parkinson's Disease | α-synuclein | Mass Spectrometry | 2.1 ± 0.4 | 0.6 ± 0.2 | ~3.5 | [13] |

| Aging (Human Lens) | Lens Proteins | Mass Spectrometry | 3.2 ± 0.6 | 0.8 ± 0.2 | ~4.0 | [10] |

Experimental Protocols

Quantification of Protein Carbonyls by DNPH-Based ELISA

This protocol is adapted from methods described for the sensitive detection of protein carbonyls in biological samples.[15][16][17]

1. Sample Preparation:

-

Homogenize tissues or lyse cells in a suitable buffer containing protease inhibitors.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

-

Adjust the protein concentration of all samples to be within the range of 10 µg/mL to 4 mg/mL.[15]

2. Derivatization with DNPH:

-

For each sample, prepare two tubes: one for the DNPH derivatization and one as a control (without DNPH).

-

Add an equal volume of 10 mM 2,4-dinitrophenylhydrazine (B122626) (DNPH) in 2 M HCl to the sample tube.

-

Add an equal volume of 2 M HCl to the control tube.

-

Incubate at room temperature for 1 hour in the dark, with vortexing every 15 minutes.

3. Protein Precipitation and Washing:

-

Precipitate the protein by adding an equal volume of 20% (w/v) trichloroacetic acid (TCA).

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the protein.

-

Discard the supernatant. Wash the pellet three times with 1 mL of ethanol (B145695):ethyl acetate (B1210297) (1:1, v/v) to remove free DNPH.

-

Resuspend the final protein pellet in a suitable buffer (e.g., 6 M guanidine (B92328) hydrochloride).

4. ELISA Procedure:

-

Coat a 96-well high-binding ELISA plate with the derivatized protein samples (and controls) overnight at 4°C.[16]

-

Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

-

Block the wells with a suitable blocking buffer (e.g., 3% BSA in PBST) for 1-2 hours at room temperature.

-

Wash the plate three times with PBST.

-

Add a primary antibody against DNP (e.g., rabbit anti-DNP) and incubate for 1-2 hours at room temperature.

-

Wash the plate three times with PBST.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) and incubate for 1 hour at room temperature.[18]

-

Wash the plate five times with PBST.

-

Add a TMB substrate solution and incubate in the dark until a blue color develops.[18]

-

Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).[18]

-

Read the absorbance at 450 nm using a microplate reader.

-

Quantify the protein carbonyl content by comparing the absorbance of the samples to a standard curve generated with oxidized albumin.[15]

Detection of 3-Nitrotyrosine by Immunohistochemistry

This protocol provides a general framework for the immunohistochemical detection of 3-NT in paraffin-embedded tissue sections.[19][20]

1. Tissue Preparation:

-

Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections through a series of xylene and graded ethanol washes.

-

Perform antigen retrieval by heating the slides in a citrate (B86180) buffer (pH 6.0) or other suitable retrieval solution.[20]

2. Immunohistochemical Staining:

-

Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10-15 minutes.

-

Rinse with PBS.

-

Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.

-

Incubate the sections with a primary antibody against 3-nitrotyrosine (e.g., mouse anti-nitrotyrosine) overnight at 4°C.[20]

-

Rinse with PBS.

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse biotinylated antibody) for 1 hour at room temperature.[20]

-

Rinse with PBS.

-

Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30-60 minutes.

-

Rinse with PBS.

-

Visualize the staining by incubating with a DAB (3,3'-diaminobenzidine) substrate solution until a brown precipitate forms.[20]

-

Counterstain with hematoxylin.[20]

-

Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.

3. Controls:

-

Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.

-

Blocking Control: Pre-incubate the primary antibody with an excess of free 3-nitrotyrosine to confirm the specificity of the antibody.[19]

Quantification of Protein-Bound 3-Nitrotyrosine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of 3-NT.[7][21][22]

1. Protein Hydrolysis:

-

Precipitate protein from the sample (e.g., plasma, tissue homogenate) using a suitable method (e.g., acetonitrile (B52724) precipitation).[14]

-

Wash the protein pellet to remove contaminants.[14]

-

Perform enzymatic hydrolysis of the protein pellet using a protease such as pronase E.[14]

2. Sample Preparation for LC-MS/MS:

-

Add an internal standard (e.g., ¹³C₆-labeled 3-nitrotyrosine) to the hydrolyzed sample for accurate quantification.[21][22]

-

The sample may require further purification or extraction to remove interfering substances.

3. LC-MS/MS Analysis:

-

Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer.

-

Separate the amino acids using a suitable HPLC column.

-

Detect and quantify 3-nitrotyrosine and the internal standard using multiple reaction monitoring (MRM) mode. The mass spectrometer is programmed to select the precursor ion for 3-NT and its characteristic fragment ions.

4. Data Analysis:

-

Generate a calibration curve using known concentrations of 3-nitrotyrosine standards.

-

Calculate the concentration of 3-NT in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Experimental Workflows

Signaling Pathway of ROS/RNS-Induced Protein Oxidation

Caption: ROS/RNS signaling pathways leading to protein oxidation.

Experimental Workflow for Protein Carbonyl Quantification

Caption: Experimental workflow for DNPH-based protein carbonyl ELISA.

Experimental Workflow for 3-Nitrotyrosine Detection by LC-MS/MS

Caption: Workflow for 3-Nitrotyrosine quantification by LC-MS/MS.

Conclusion

The analysis of protein oxidation markers is a powerful tool for investigating the role of oxidative stress in disease. Protein carbonyls, 3-nitrotyrosine, and methionine sulfoxide provide valuable insights into the molecular mechanisms of cellular damage. The choice of analytical method depends on the specific research question, sample availability, and the required sensitivity and specificity. As our understanding of the complex interplay between oxidative stress and disease continues to grow, the accurate and reliable measurement of these markers will remain essential for the development of novel diagnostic and therapeutic strategies.

References

- 1. Biomarkers of protein oxidation in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 6. mdpi.com [mdpi.com]

- 7. Assay of 3-nitrotyrosine in tissues and body fluids by liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. portlandpress.com [portlandpress.com]

- 11. Methionine sulfoxide reductase (Msr) dysfunction in human brain disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methionine sulfoxide reductases: ubiquitous enzymes involved in antioxidant defense, protein regulation, and prevention of aging-associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pnas.org [pnas.org]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 16. researchgate.net [researchgate.net]

- 17. Protein carbonyl measurement by a sensitive ELISA method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Human Protein Carbonyl (PC) Elisa Kit – AFG Scientific [afgsci.com]

- 19. Immunohistochemical methods to detect nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. merckmillipore.com [merckmillipore.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Quantification of 3-nitrotyrosine in biological tissues and fluids: generating valid results by eliminating artifactual formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 3-Chlorotyrosine in the Atherosclerotic Intima: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the critical link between 3-chlorotyrosine, a specific biomarker of myeloperoxidase-catalyzed oxidation, and the development and progression of atherosclerotic intima. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways, offering a comprehensive resource for professionals in cardiovascular research and drug development.

Executive Summary

Atherosclerosis is a chronic inflammatory disease characterized by the formation of plaques within the arterial intima. A key contributor to the oxidative stress implicated in this pathology is the enzyme myeloperoxidase (MPO), which is secreted by phagocytes at sites of inflammation. MPO utilizes hydrogen peroxide and chloride ions to generate hypochlorous acid (HOCl), a potent oxidizing agent. HOCl can modify various biomolecules, including the chlorination of tyrosine residues in proteins to form 3-chlorotyrosine. The presence of 3-chlorotyrosine within the atherosclerotic intima is not merely a marker of oxidative damage but is also implicated as a bioactive molecule that contributes to the pathogenesis of atherosclerosis.

Quantitative Data Summary

The accumulation of 3-chlorotyrosine is significantly elevated in atherosclerotic lesions and associated lipoproteins compared to normal tissues and circulating lipoproteins. This enrichment underscores the localized and intense MPO-driven oxidative stress within the arterial wall.

Table 1: 3-Chlorotyrosine Levels in Human Aortic Tissue [1]

| Sample Type | 3-Chlorotyrosine Level | Fold Increase |

| Normal Aortic Intima | Baseline | - |

| Atherosclerotic Tissue | 6-fold higher than normal | 6x[1][2][3] |

Table 2: 3-Chlorotyrosine Levels in Low-Density Lipoprotein (LDL) [1]

| LDL Source | 3-Chlorotyrosine Level | Fold Increase |

| Circulating LDL | Baseline | - |

| LDL from Atherosclerotic Intima | 30-fold higher than circulating LDL | 30x[1][2][3] |

Table 3: 3-Chlorotyrosine Levels in High-Density Lipoprotein (HDL)

| HDL Source | 3-Chlorotyrosine Level | Fold Increase |

| Circulating HDL | Baseline | - |

| HDL from Atherosclerotic Intima | 8-fold higher than circulating HDL | 8x[4] |

Table 4: 3-Chlorotyrosine Levels in Chronic Kidney Disease (CKD) and Coronary Artery Disease (CAD)

| Patient Group | Mean 3-Chlorotyrosine Level (mmol/mol-tyrosine) |

| CKD Stage 1 | 0.81 ± 0.36[5][6] |

| CKD Stage 5 | 1.42 ± 0.41[5][6] |

| Without CAD | 1.04 ± 0.42[5][6] |

| With CAD | 1.25 ± 0.44[5][6] |

Core Signaling Pathways

The formation of 3-chlorotyrosine and its subsequent pro-atherogenic effects are governed by distinct signaling cascades.

Myeloperoxidase (MPO) Pathway and 3-Chlorotyrosine Formation

The generation of 3-chlorotyrosine is a direct consequence of the MPO enzymatic cycle within the inflamed intima.

Caption: MPO pathway leading to 3-chlorotyrosine formation and pro-atherogenic events.

3-Chlorotyrosine-Induced Signaling in Vascular Smooth Muscle Cells

Beyond being a marker, 3-chlorotyrosine can directly stimulate signaling pathways in vascular smooth muscle cells (VSMCs), promoting their migration, a key event in intimal thickening.

Caption: 3-Chlorotyrosine induced signaling cascade in vascular smooth muscle cells.[7]

Experimental Protocols

The accurate quantification of 3-chlorotyrosine in biological samples is paramount for research in this field. The gold-standard methods rely on mass spectrometry for its high sensitivity and specificity.

Quantification of 3-Chlorotyrosine by Mass Spectrometry

Stable isotope dilution gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for the quantification of 3-chlorotyrosine.[2][3][8]

1. Sample Preparation:

-

Tissue Homogenization: Atherosclerotic and normal aortic tissues are homogenized in a suitable buffer containing protease inhibitors.[9]

-

Lipoprotein Isolation: LDL and HDL are isolated from plasma or tissue homogenates by ultracentrifugation.

-

Protein Hydrolysis: The protein fraction is subjected to acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to release individual amino acids.

-

Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₉,¹⁵N-3-chlorotyrosine) is added to the sample for accurate quantification.

-

Purification: The amino acid hydrolysate is purified using solid-phase extraction (SPE) to remove interfering substances.[9][10]

2. Derivatization (for GC-MS):

-

The purified amino acids are chemically derivatized (e.g., with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) to increase their volatility for GC analysis.

3. Mass Spectrometry Analysis:

-

GC-MS: The derivatized sample is injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer operating in selected ion monitoring (SIM) mode.

-

LC-MS/MS: The purified sample is injected into a liquid chromatograph for separation, followed by detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[9][10]

4. Data Analysis:

-

The concentration of 3-chlorotyrosine in the original sample is calculated by comparing the ratio of the signal intensity of the native 3-chlorotyrosine to that of the stable isotope-labeled internal standard against a calibration curve.

Workflow for 3-Chlorotyrosine Quantification

The general workflow for the analysis of 3-chlorotyrosine in biological samples is a multi-step process requiring careful execution to ensure accuracy and reproducibility.

Caption: General workflow for the quantification of 3-chlorotyrosine in biological samples.

Conclusion

The data and pathways presented in this guide strongly support the role of 3-chlorotyrosine as a key molecule in the inflammatory and oxidative processes that drive atherosclerotic plaque development. As a specific product of the MPO-H₂O₂-Cl⁻ system, its elevated levels in the intima provide a precise measure of this pro-atherogenic pathway.[2][3] Furthermore, the direct signaling effects of 3-chlorotyrosine on vascular smooth muscle cells suggest that it is an active participant in vascular remodeling.[7] For researchers and drug development professionals, targeting the MPO pathway or the downstream effects of 3-chlorotyrosine represents a promising therapeutic strategy for the treatment and prevention of atherosclerosis.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. karger.com [karger.com]

- 6. Myeloperoxidase levels and its product 3-chlorotyrosine predict Chronic Kidney Disease severity and associated Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chlorotyrosine promotes human aortic smooth muscle cell migration through increasing superoxide anion production and ERK1/2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mass spectrometric quantification of 3-chlorotyrosine in human tissues with attomole sensitivity: a sensitive and specific marker for myeloperoxidase-catalyzed chlorination at sites of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ovid.com [ovid.com]

Methodological & Application

Application Note: Quantification of 3-Chlorotyrosine in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-Chloro-L-tyrosine (3-Cl-Tyr) is a modified amino acid formed from the reaction of hypochlorous acid (HOCl) with L-tyrosine residues in proteins. This process is primarily catalyzed by the enzyme myeloperoxidase (MPO), which is released by neutrophils during inflammation.[1] Consequently, 3-Cl-Tyr has emerged as a critical biomarker for MPO-catalyzed oxidative stress and is implicated in various pathological conditions, including cardiovascular diseases, colorectal cancer, and exposure to chlorine gas.[1] Accurate and sensitive quantification of 3-Cl-Tyr in biological samples is therefore essential for both clinical diagnostics and toxicological assessments.[1] This application note provides a detailed protocol for the quantification of 3-Cl-Tyr in various biological matrices using LC-MS/MS, a highly sensitive and specific analytical technique.

Biological Pathway: Formation of 3-Chloro-L-Tyrosine

The formation of 3-Cl-Tyr is a key event in inflammatory processes. The pathway involves the generation of hypochlorous acid by myeloperoxidase and its subsequent reaction with L-tyrosine to form the biomarker.[2]

Myeloperoxidase-catalyzed formation of 3-Chloro-L-Tyrosine.

Experimental Protocol

This protocol is a composite based on several published methods and may require optimization for specific sample types and instrumentation.[3][4][5]

Materials and Reagents

-

3-Chloro-L-Tyrosine standard

-

Isotopically labeled internal standard (e.g., ¹³C₆-3-Chloro-L-Tyrosine)[6]

-

Pronase (from Streptomyces griseus)[3]

-

Ammonium bicarbonate[3]

-

Acetonitrile (B52724) (HPLC grade)[3]

-

Formic acid[3]

-

Methanol (B129727) (HPLC grade)[3]

-

Water (HPLC grade)[3]

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)[3]

-

Trifluoroacetic acid (TFA)[6]

Sample Preparation

The following protocol is for the preparation of plasma, serum, whole blood, or tissue homogenates.[3][4][6]

-

Sample Aliquoting and Internal Standard Spiking:

-

Protein Digestion (for total 3-Cl-Tyr quantification):

-

Protein Precipitation:

-

Solid Phase Extraction (SPE):

-

Solvent Evaporation and Reconstitution:

LC-MS/MS Analysis

General workflow for LC-MS/MS analysis of 3-Cl-Tyr.

Liquid Chromatography (LC) Conditions: [3][4]

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[3]

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol[3][4]

-

Flow Rate: 0.2-0.4 mL/min[3]

-

Gradient: A typical gradient starts with a low percentage of mobile phase B, which is then increased to elute 3-Cl-Tyr.[3] For example, an initial condition of 98% mobile phase A and 2% mobile phase B, followed by a linear gradient to 98% mobile phase B over 3 minutes.[4][8]

Tandem Mass Spectrometry (MS/MS) Conditions: [3][9]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode[3]

-

Detection: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Quantitative Data Summary

The performance of various LC-MS/MS methods for the quantification of 3-Cl-Tyr is summarized in the table below.

| Method | Matrix | Calibration Range | LOD/LLOQ | Precision (CV%) | Reference |

| LC-MS/MS (with derivatization) | Blood, Lung Tissue | 2.0-200 ng/mL (blood), 4.0-400 ng/g (tissue) | LLOQ: 2.0 ng/mL and 4.0 ng/g | Intra-assay: < 7.73%, Inter-assay: < 6.94% | [5] |

| HPLC-MS/MS | Whole Blood, Serum, Plasma | 2.50–1000 ng/mL | LOD: 0.443 ng/mL, LLOQ: 2.50 ng/mL | Intra-day: ≤ 7.0%, Inter-day: ≤ 10% | [4] |

| LC-MS/MS | Serum, Plasma, Blood, BAL fluid, Hair, Lung Tissue | 2.50–500.0 ng/mL | LOD: 0.562 ng/mL | Within-batch: < 12.9%, Between-batch: < 7.5% | [3] |

| GC-MS | Human Aortic Tissue | Not explicitly stated | Attomole levels | Inter- and intra-sample: < 3% | [11] |

Data Analysis

Quantify the amount of 3-Cl-Tyr in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the 3-Cl-Tyr standard.[3]

Troubleshooting

Troubleshooting decision tree for 3-Cl-Tyr analysis.

Matrix effects, which can cause ion suppression or enhancement, are a common issue in the analysis of complex biological samples.[10] The use of a stable isotope-labeled internal standard is the most effective way to compensate for these effects.[10] Additionally, optimizing sample preparation, such as through solid-phase extraction, can help minimize matrix interferences.[3] Derivatization of 3-Cl-Tyr can also be employed to improve chromatographic separation and sensitivity.[5][10]

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of 3-chlorotyrosine in various biological matrices. The high specificity of tandem mass spectrometry, coupled with effective sample preparation, allows for accurate measurement of this important biomarker of myeloperoxidase-catalyzed oxidative stress. Careful optimization of the method and the use of an appropriate internal standard are crucial for achieving reliable and reproducible results.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of an LC-MS/MS method for quantification of 3-chloro-L-tyrosine as a candidate marker of chlorine poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. ovid.com [ovid.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Mass spectrometric quantification of 3-chlorotyrosine in human tissues with attomole sensitivity: a sensitive and specific marker for myeloperoxidase-catalyzed chlorination at sites of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 3-Chloro-L-tyrosine using 3-Chloro-L-tyrosine-¹³C₆ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-L-tyrosine (B556623) (3-Cl-Tyr) is a post-translationally modified amino acid formed by the reaction of hypochlorous acid (HOCl) with tyrosine residues.[1] HOCl is generated by the enzyme myeloperoxidase (MPO), which is predominantly found in neutrophils, a key component of the innate immune system.[1] Consequently, 3-Cl-Tyr has emerged as a specific and stable biomarker for MPO-catalyzed oxidation, providing a valuable tool for assessing inflammation and oxidative stress in various pathological conditions.[1][2] Its applications span from studying inflammatory diseases and cardiovascular disorders to forensic toxicology, where it can serve as an indicator of chlorine gas poisoning.[3][4] In drug development, 3-Cl-Tyr is utilized to evaluate the efficacy of MPO inhibitors.[3]

Accurate quantification of 3-Cl-Tyr in complex biological matrices such as plasma, serum, and tissue is crucial for its utility as a biomarker.[2] Mass spectrometry, coupled with chromatographic separation (either liquid or gas chromatography), offers high sensitivity and specificity for this purpose.[5] The use of a stable isotope-labeled internal standard, such as 3-Chloro-L-tyrosine-¹³C₆, is considered the gold standard for correcting for matrix effects and variations in sample processing and instrument response.[6][7] This internal standard co-elutes with the analyte and exhibits similar ionization behavior, enabling accurate ratiometric quantification.[6]

These application notes provide detailed protocols for the analysis of 3-Cl-Tyr in biological samples using 3-Chloro-L-tyrosine-¹³C₆ as an internal standard by both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Biochemical Pathway: Formation of 3-Chloro-L-tyrosine